molecular formula C20H16N6O2S B12701013 Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- CAS No. 64894-90-2

Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)-

Cat. No.: B12701013
CAS No.: 64894-90-2
M. Wt: 404.4 g/mol
InChI Key: QBHRVJNBKGTANH-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acridine moiety, an azido group, and a methanesulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the azido group and the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are also critical due to the presence of the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cellular replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((3,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide
  • N-(4-((3-Bromo-9-acridinyl)amino)phenyl)methanesulfonamide

Uniqueness

Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- is unique due to the presence of the azido group, which imparts specific reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.

Properties

CAS No.

64894-90-2

Molecular Formula

C20H16N6O2S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[4-[(3-azidoacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H16N6O2S/c1-29(27,28)25-14-8-6-13(7-9-14)22-20-16-4-2-3-5-18(16)23-19-12-15(24-26-21)10-11-17(19)20/h2-12,25H,1H3,(H,22,23)

InChI Key

QBHRVJNBKGTANH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-]

Origin of Product

United States

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